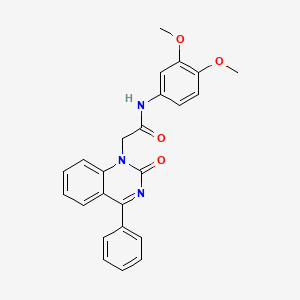

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DPAQ, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DPAQ belongs to the class of quinazoline derivatives and has shown promising results in various studies as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated significant antitumor activity in novel quinazolinone analogues. For example, a study focusing on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones found that some analogues displayed broad-spectrum antitumor activity, with potencies 1.5–3.0-fold greater compared to the positive control, 5-fluorouracil. These compounds showed selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones revealed that some compounds exhibited good activity against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).

Synthesis of Complex Organic Structures

The synthesis of complex organic molecules using quinazolinone derivatives has been explored, with one study detailing a high-yielding cyclisation of a related compound to produce (±)-crispine A, showcasing the compound's utility in synthetic organic chemistry (King, 2007).

Molecular Docking and Drug Design

Quinazolinone derivatives have also been studied for their binding affinities through molecular docking, aiding in drug design. A study on the synthesis and evaluation of quinazolinyl acetamides for analgesic and anti-inflammatory activities involved molecular docking to understand the interactions at the molecular level, suggesting these compounds' potential in drug development (Alagarsamy et al., 2015).

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXECZTWCTQGPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)